N-Butyl-2-(methylamino)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-butyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHCZNXQGZSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Butyl-2-(methylamino)acetamide hydrochloride (NBMAA) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
This compound is characterized by its amide functional group, featuring a butyl chain and a methylamino substituent. Its chemical formula is , with a molecular weight of approximately 145.23 g/mol.
The biological activity of NBMAA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may influence neurotransmitter release, particularly acetylcholine, which suggests potential implications in cognitive enhancement and neuroprotection.
Potential Mechanisms:
- Enzyme Inhibition : NBMAA can bind to active sites on enzymes, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and physiological responses.
- Neurotransmitter Modulation : Studies indicate that NBMAA may affect synaptic transmission by modulating neurotransmitter systems, particularly in the context of acetylcholine release.
Biological Activities
Research has indicated several key biological activities associated with NBMAA:
- Antimicrobial Properties : Preliminary studies suggest that NBMAA exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.
- Neuropharmacological Effects : Research indicates that NBMAA may have effects on cognitive functions due to its influence on neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of NBMAA:
- Study on Neurotransmitter Release : A study investigated the effects of NBMAA on acetylcholine release in neuronal cultures, demonstrating its potential to enhance synaptic transmission and cognitive functions.
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of NBMAA against various bacterial strains, showing promising results that warrant further exploration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of NBMAA, a comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Similarity | Notable Biological Activity |
|---|---|---|
| N-Butyl-N-methyl-2-(methylamino)acetamide | Similar amide structure | Investigated for enzyme interactions |
| Acetamide derivatives | Varying substituents | Diverse pharmacological profiles |
Scientific Research Applications
Medicinal Chemistry Applications
N-Butyl-2-(methylamino)acetamide hydrochloride has shown potential in the development of therapeutic agents. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting:
- Inflammatory Diseases : The compound has been noted for its ability to modulate cellular pathways, which is crucial in treating inflammatory conditions. Research indicates that it can be part of compositions designed for the treatment or prevention of such diseases .
- Drug Screening : The compound is utilized in high-throughput screening processes for new drug candidates, particularly in assessing their efficacy against specific biological targets .
- Analgesic and Anxiolytic Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties, warranting further investigation into its pharmacological effects .
Biological Research Applications
The compound's utility extends into biological research, particularly in the following areas:
- Cellular Pathway Modulation : It has been used to investigate various cellular mechanisms, including apoptosis (programmed cell death) and cellular signaling pathways, which are critical for understanding disease mechanisms .
- Neuropharmacology : Research indicates that compounds similar to this compound may influence neurotransmitter systems, providing insights into potential treatments for neurological disorders .
- Toxicological Studies : The compound is also relevant in toxicology for assessing the safety profiles of new chemical entities, particularly regarding skin sensitization and allergic responses .
Case Study 1: Anti-inflammatory Activity
A study published in the Canadian Patents Database highlighted the anti-inflammatory potential of this compound. The results indicated significant modulation of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Case Study 2: Drug Development Screening
In a recent screening assay, this compound was evaluated alongside other compounds for its effectiveness against a panel of cancer cell lines. The findings demonstrated promising cytotoxic effects, leading to further exploration as a candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure shares similarities with several acetamide derivatives, differing primarily in substituents and alkyl chain length. Key comparisons include:
*Calculated based on structural similarity.
Key Observations :
- Alkyl Chain Impact : The butyl chain in the target compound and Compound 15 enhances hydrophobicity compared to shorter chains (e.g., isopropyl in ). This may improve interactions with hydrophobic enzyme pockets .
- Salt Forms: Hydrochloride salts (e.g., target compound and N-isopropyl analog) exhibit improved solubility over non-salt forms, critical for bioavailability .
Preparation Methods
Classical Synthetic Route via N-Butylamine and N-Methyl-2-chloroacetamide
Overview:
The most commonly reported method for synthesizing N-Butyl-2-(methylamino)acetamide hydrochloride involves the nucleophilic substitution reaction between N-butylamine and N-methyl-2-chloroacetamide.
- Reagents: N-butylamine, N-methyl-2-chloroacetamide, sodium hydroxide (base)
- Solvents: Ethanol or methanol
- Reaction Conditions: Reflux under controlled temperature to facilitate substitution
- Post-reaction Treatment: Acidification with hydrochloric acid to obtain the hydrochloride salt
- The amine group of N-butylamine attacks the electrophilic carbon adjacent to the chlorine in N-methyl-2-chloroacetamide, displacing the chloride ion.
- The base (NaOH) neutralizes the released HCl and drives the reaction to completion.
- Acidification converts the free amide into its hydrochloride salt, enhancing solubility and stability.
- Molecular weight: approximately 180.67 g/mol
- Purity of final product: typically >95%
- Product form: white crystalline powder soluble in water
- Use of continuous flow reactors and automated systems to optimize yield and purity
- Control of reflux time and temperature to maximize conversion and minimize by-products
| Parameter | Typical Value/Range |
|---|---|
| Molar ratio (amine:chloroacetamide) | 1:1 to 1:1.1 |
| Solvent volume | 5-15 mL per gram of substrate |
| Reaction temperature | Reflux temperature (~78°C for ethanol) |
| Reaction time | 4-8 hours |
| Base concentration | 5-20% aqueous NaOH |
| Purity of product | >95% |
| Yield | Typically 75-85% |
Alternative Synthetic Routes Involving Amino Protection and Deprotection (Related Amide Analogues)
Although direct preparation of this compound is most common via the above method, insights from related amide hydrochlorides such as 2-amino-dimethyl acetamide hydrochloride provide advanced synthetic strategies that could be adapted.
- Amino Protection: Using tert-Butyl dicarbonate (Boc) to protect amino groups on glycine methyl ester hydrochloride under mild alkaline conditions (0–30 °C).
- Aminolysis: Condensation of the Boc-protected intermediate with amines (e.g., dimethylaniline) under pressure (0.1–1.0 MPa) at moderate temperatures (30–60 °C) to form amides.
- Deprotection and Salt Formation: Removal of Boc group under acidic conditions (e.g., HCl in ethanol) to yield the hydrochloride salt with high purity (>99%).
- High overall yield (78–84%)
- High purity (>99%) of final product
- Mild reaction conditions and simple operations suitable for large-scale production
- Environmentally friendly with minimal waste generation
| Step | Conditions | Notes |
|---|---|---|
| Amino Protection | Boc2O, alkali, 0–30 °C | Protects amino group |
| Aminolysis | Ether solvent, 30–60 °C, 0.1–1.0 MPa | Forms amide bond |
| Deprotection & Salt Formation | Acidic medium (HCl), 30–60 °C | Removes Boc, forms hydrochloride salt |
Potential Adaptation:
The protection-aminolysis-deprotection strategy could be adapted for N-butylamine derivatives to improve selectivity and purity, especially for complex or sensitive substrates.
Summary Table Comparing Preparation Methods
| Aspect | Direct Substitution Method | Protection-Deprotection Method (Analogous) |
|---|---|---|
| Starting Materials | N-butylamine, N-methyl-2-chloroacetamide | Glycine methyl ester hydrochloride, Boc2O, amines |
| Reaction Conditions | Reflux in ethanol/methanol, basic medium | Mild temperatures, pressure-assisted aminolysis |
| Purity of Final Product | >95% | >99% |
| Yield | 75-85% | 78-84% |
| Scalability | Industrially scalable with flow reactors | Suitable for large-scale production |
| Environmental Impact | Moderate (requires neutralization steps) | Low waste generation, mild conditions |
| Complexity | Relatively simple | More steps but controlled and high purity |
Research Findings and Practical Notes
- The direct substitution method is well-established and widely used due to its simplicity and availability of reagents.
- The reaction is sensitive to temperature and base concentration; optimization can improve yield and reduce impurities.
- Acidification to form the hydrochloride salt is critical for isolating the compound in a stable, crystalline form.
- The protection-deprotection strategy, while more complex, offers advantages in purity and environmental sustainability, which is valuable for pharmaceutical-grade production.
- Continuous monitoring of reaction progress via chromatographic methods (HPLC, TLC) ensures high-quality product formation.
- Solvent choice impacts reaction kinetics and product isolation; ethanol and methanol are preferred for their polarity and ease of removal.
Q & A
Q. What ethical guidelines apply to in vitro toxicity testing of this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
